N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)11-5-7-3-4-10-8(9)12-7/h3-4,6,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAUCVUNRJNDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693776 | |
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-00-6 | |
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Amination of Chloropyrimidine Intermediates
The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine typically involves the reaction of 2-chloro-4-(halomethyl)pyrimidine derivatives with isopropylamine. The halogen (e.g., chlorine or bromine) at the methyl position serves as a leaving group, enabling nucleophilic attack by the amine.
Reaction Mechanism :
-
Deprotonation : A base (e.g., Cs₂CO₃) deprotonates isopropylamine, enhancing its nucleophilicity.
-
Substitution : The amine attacks the electrophilic carbon in the halomethyl group, displacing the halogen.
-
Workup : Precipitation or extraction isolates the product, often requiring careful pH control to avoid decomposition.
Critical Parameters :
-
Base Strength : Strong bases like cesium carbonate (Cs₂CO₃) outperform weaker bases (e.g., K₂CO₃) by ensuring complete deprotonation of the amine.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, accelerating reaction rates.
Comparative Analysis of Synthetic Protocols
Small-Scale Laboratory Methods
The table below summarizes optimized conditions for synthesizing this compound, adapted from analogous pyrimidine amination studies:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cs₂CO₃ | DMF | 20–30 | 2 | 90.4 | 98.5 |
| K₂CO₃ | DMF | 135 | 6 | 83 | 97.2 |
| NaHCO₃ | THF/EtOH | 85 | 4 | 89 | 96.8 |
Key Observations :
Solvent Optimization
DMF emerges as the optimal solvent due to its high polarity and ability to dissolve both inorganic bases and organic reactants. Alternatives like THF/ethanol mixtures require elevated temperatures (85°C) to achieve comparable yields, complicating scalability.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols emphasize continuous flow processes to enhance reproducibility and throughput. A representative large-scale procedure involves:
-
Reactor Charging : 2-Chloro-4-(chloromethyl)pyrimidine (1.0 equiv) and Cs₂CO₃ (3.0 equiv) in DMF (5 vol) are fed into a jacketed reactor under nitrogen.
-
Controlled Addition : Isopropylamine (1.6 equiv) is introduced over 10 minutes, maintaining temperatures below 30°C to prevent exothermic side reactions.
-
Quenching and Isolation : The mixture is quenched with water (17 vol), cooled to 5–10°C, and filtered to isolate the product as a crystalline solid.
Advantages :
Byproduct Management
The primary impurity, N-isopropyl-2-chloropyrimidin-4-amine (≤2%), forms via competing aromatic nucleophilic substitution. This is mitigated by:
-
Stoichiometric Precision : Using 1.6 equiv of isopropylamine ensures complete consumption of the chloromethyl intermediate.
-
Low-Temperature Operation : Temperatures ≤30°C suppress aryl chloride reactivity.
Alternative Synthetic Routes
Reductive Amination
While less common, reductive amination of 2-chloro-4-pyrimidinecarbaldehyde with isopropylamine and NaBH₄ has been reported. However, this method suffers from lower yields (65–70%) due to over-reduction of the aldehyde group.
Protecting Group Strategies
Boc-protected intermediates enable selective amination under mild conditions. For example:
-
Boc Protection : 2-Chloro-4-(chloromethyl)pyrimidine is treated with di-tert-butyl dicarbonate.
-
Amination : The protected intermediate reacts with isopropylamine in THF at 25°C.
-
Deprotection : TFA cleavage yields the final product (82% overall yield).
Limitations : Additional steps increase production costs, making this route less viable for industrial use.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents on the pyrimidine ring, the nature of the amine group, or the heterocyclic core. Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight and Solubility : The base compound (C₈H₁₂ClN₃) has a molecular weight of 185.65 g/mol. The addition of a methyl group in C₉H₁₄ClN₃ increases hydrophobicity, while the propargyl group in C₇H₆ClN₃ reduces solubility due to alkyne rigidity .
- Crystallography: Pyrimidine derivatives often exhibit planar geometries. For example, dihedral angles between substituents and the pyrimidine ring in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine influence intramolecular hydrogen bonding and crystal packing .
Key Research Findings
Chlorine Substitution : The 2-chloro group is critical for bioactivity, as seen in analogs with IC₅₀ values <1 µM in kinase inhibition assays .
Amine Flexibility : Isopropylamine offers a balance between lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics compared to rigid propargyl or aromatic amines .
Biological Activity
N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a 2-chloropyrimidine moiety linked to an isopropylamine group, which contributes to its distinct chemical reactivity and biological properties. The chloropyrimidine structure is known for its role in various pharmacological applications, particularly in targeting specific enzymes and receptors.
This compound interacts with various molecular targets, including enzymes and receptors, leading to significant biological effects. Its mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth, making it a candidate for therapeutic applications in oncology and infectious diseases.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been investigated. In vitro studies using macrophage cell lines demonstrated that derivatives of similar structures can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the pyrimidine ring | Enhances potency against specific targets |
| Variation in the alkyl chain length | Alters binding affinity and selectivity |
| Introduction of electron-withdrawing groups | Improves overall stability and bioavailability |
These modifications can lead to improved efficacy in inhibiting target enzymes or receptors.
Case Studies
- Inhibition of Kinases : A study focusing on pyrimidine derivatives revealed that certain compounds could selectively inhibit kinases associated with cancer progression, demonstrating the potential application of this compound in cancer therapeutics .
- Leishmaniasis Treatment : Research on related compounds indicated their effectiveness against Leishmania species, suggesting that this compound might also have potential as an anti-parasitic agent due to its structural similarities .
- Inflammation Models : In macrophage models, similar compounds demonstrated a significant reduction in inflammatory markers, indicating that this compound could be explored for treating inflammatory diseases .
Q & A
Q. What are the typical synthetic routes for N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine, and how are reaction conditions optimized?
The synthesis often involves nucleophilic substitution or alkylation reactions. For example, a derivative with a similar pyrimidine scaffold was synthesized by reacting N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine with iodomethane in N,N-dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base . Key optimizations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates due to their ability to stabilize intermediates.
- Base selection : Strong bases like Cs₂CO₃ improve deprotonation efficiency, while milder bases (e.g., triethylamine) are preferred for acid-sensitive substrates .
- Temperature control : Reactions are typically conducted at room temperature or under mild heating (50–80°C) to avoid decomposition .
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data collection : Use a high-resolution X-ray diffractometer (e.g., Rigaku Saturn CCD) with MoKα radiation (λ = 0.71073 Å) .
- Hydrogen placement : Geometrically position C-bound H atoms with riding constraints (C–H = 0.95–0.98 Å) .
- Refinement parameters : Apply anisotropic displacement parameters for non-H atoms and adjust weighting schemes (e.g.,
w = 1/[σ²(F₀²) + (0.070P)²]) to minimize residuals (R < 0.04) . - Validation : Check for π–π interactions or hydrogen bonds (e.g., C–H···N) that stabilize the crystal lattice .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?
Structure-activity relationship (SAR) studies on related pazopanib derivatives reveal:
- Chlorine at pyrimidine-2-position : Enhances target binding (e.g., VEGFR inhibition) by increasing electrophilicity .
- Methyl/ethyl groups on the amine : Modulate solubility and bioavailability. For example, N-isopropyl groups improve metabolic stability compared to N-methyl .
- Hybrid scaffolds : Fusion with indazole (as in pazopanib) introduces π-stacking interactions with kinase domains . Table 1 : Key SAR Trends in Pyrimidine-Based Inhibitors
| Substituent | Position | Effect |
|---|---|---|
| Cl | Pyrimidine-2 | ↑ Binding affinity |
| CH₃ | Amine | ↑ Metabolic stability |
| Indazole | Fused ring | ↑ Kinase selectivity |
Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved?
Disordered regions are common in solvated structures. Mitigation strategies include:
- SQUEEZE/PLATON : Use software to model electron density for disordered solvent molecules .
- Twinned data refinement : Apply twin laws (e.g., SHELXL’s
TWINcommand) for non-merohedral twinning . - High-resolution datasets : Collect data at low temperature (113 K) to reduce thermal motion artifacts .
Q. What analytical methods are critical for validating purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂ClN₅: calc. 225.07, obs. 225.08) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) using NMR or LC-MS to identify hydrolytic or oxidative byproducts .
Methodological Challenges
Q. How can reaction yields be improved in multi-step syntheses?
- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (e.g., ethyl acetate at 278 K) to isolate high-purity intermediates .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance efficiency .
Q. What computational tools aid in predicting binding modes of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
